

A Comprehensive Technical Review of 2-Iodobenzamide and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobenzamide**

Cat. No.: **B1293540**

[Get Quote](#)

This technical guide provides an in-depth review of **2-iodobenzamide** and its derivatives, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and diverse biological activities of these compounds, with a focus on their potential as therapeutic agents.

Physicochemical Properties of 2-Iodobenzamide

2-Iodobenzamide is an organic compound featuring an iodine atom and an amide group attached to a benzene ring.^[1] This substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry.^[1] The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution and cross-coupling reactions, while the amide group allows for hydrogen bond formation, influencing its physical and biological characteristics.^[1]

Table 1: Physicochemical Properties of **2-Iodobenzamide**

Property	Value	Reference
CAS Number	3930-83-4	[2]
Molecular Formula	C ₇ H ₆ INO	[1] [3]
Molecular Weight	247.04 g/mol	[2]
Melting Point	184°C	[2] [4]
Boiling Point	322.5°C at 760 mmHg	[2]
Appearance	White to off-white solid	[1]
Purity	>98.0%	[5]
InChI Key	YE0YYWCXWUDVCX- UHFFFAOYSA-N	[2] [4]
SMILES	NC(=O)c1ccccc1I	[4]

Synthesis of 2-iodobenzamide Derivatives

The synthesis of **2-iodobenzamide** derivatives has been a subject of interest for organic and medicinal chemists due to their potential applications.[\[6\]](#) Various methods have been developed, including conventional and microwave-assisted approaches, as well as palladium- and copper-catalyzed reactions.

A convenient method for synthesizing N-substituted **2-iodobenzamide** derivatives involves the reaction of 2,6-diiodo-4-substituted anilines and 2-iodo-4-substituted anilines with acid chlorides.[\[6\]](#) This can be achieved with or without a palladium catalyst.[\[6\]](#) For instance, the palladium-catalyzed cross-coupling reaction is carried out in the presence of (Ph₃P)₂PdCl₂ in acetonitrile under a nitrogen atmosphere.[\[6\]](#)

Copper-catalyzed tandem reactions have also proven to be an efficient approach for synthesizing complex heterocyclic structures from **2-iodobenzamide** derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#) This methodology allows for the formation of benzo-fused pyridoindolone derivatives in high yields under mild conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: General Synthesis of N-substituted 2-iodobenzamides via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the synthesis of N-(2-iodo-4-substituted phenyl)-p-substituted benzamides.

Materials:

- 2-iodo-4-substituted aniline
- Substituted acid chloride
- $(\text{Ph}_3\text{P})_2\text{PdCl}_2$ (bis(triphenylphosphine)palladium(II) dichloride)
- Acetonitrile (MeCN)
- Nitrogen gas

Procedure:

- In a reaction flask, dissolve the 2-iodo-4-substituted aniline in acetonitrile.
- Add the substituted acid chloride to the solution.
- Add a catalytic amount of $(\text{Ph}_3\text{P})_2\text{PdCl}_2$ to the reaction mixture.
- Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
- Purify the crude product by column chromatography to obtain the desired N-(2-iodo-4-substituted phenyl)-p-substituted benzamide.^[6]

Biological Activities and Therapeutic Potential

Derivatives of **2-iodobenzamide** have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

Antimicrobial Activity

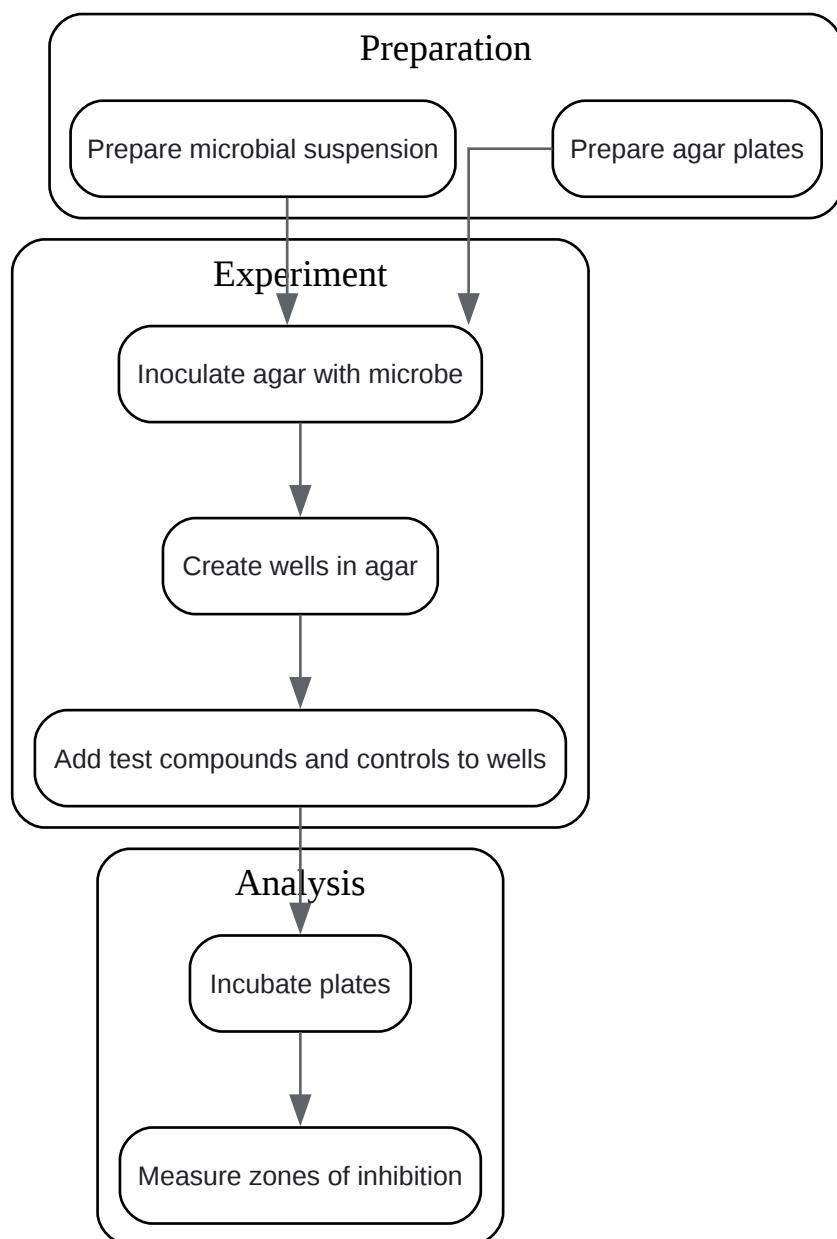
Halogenated organic molecules, including benzamide derivatives, have shown significant antimicrobial effects.^[10] The introduction of halogen atoms, particularly iodine, can enhance the biological activity against microbial pathogens.^[10]

Structurally related compounds like salicylanilides have shown activity against various pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Aspergillus fumigatus*, and *Mycobacterium tuberculosis*.^[11] For 2-hydroxy-5-iodobenzamide, the position of the halogen substituent significantly affects its biological activity.^[11]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
5a	<i>Bacillus subtilis</i>	25	6.25	[12]
5a	<i>Escherichia coli</i>	31	3.12	[12]
6b	<i>Escherichia coli</i>	24	3.12	[12]
6c	<i>Bacillus subtilis</i>	24	6.25	[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)


This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

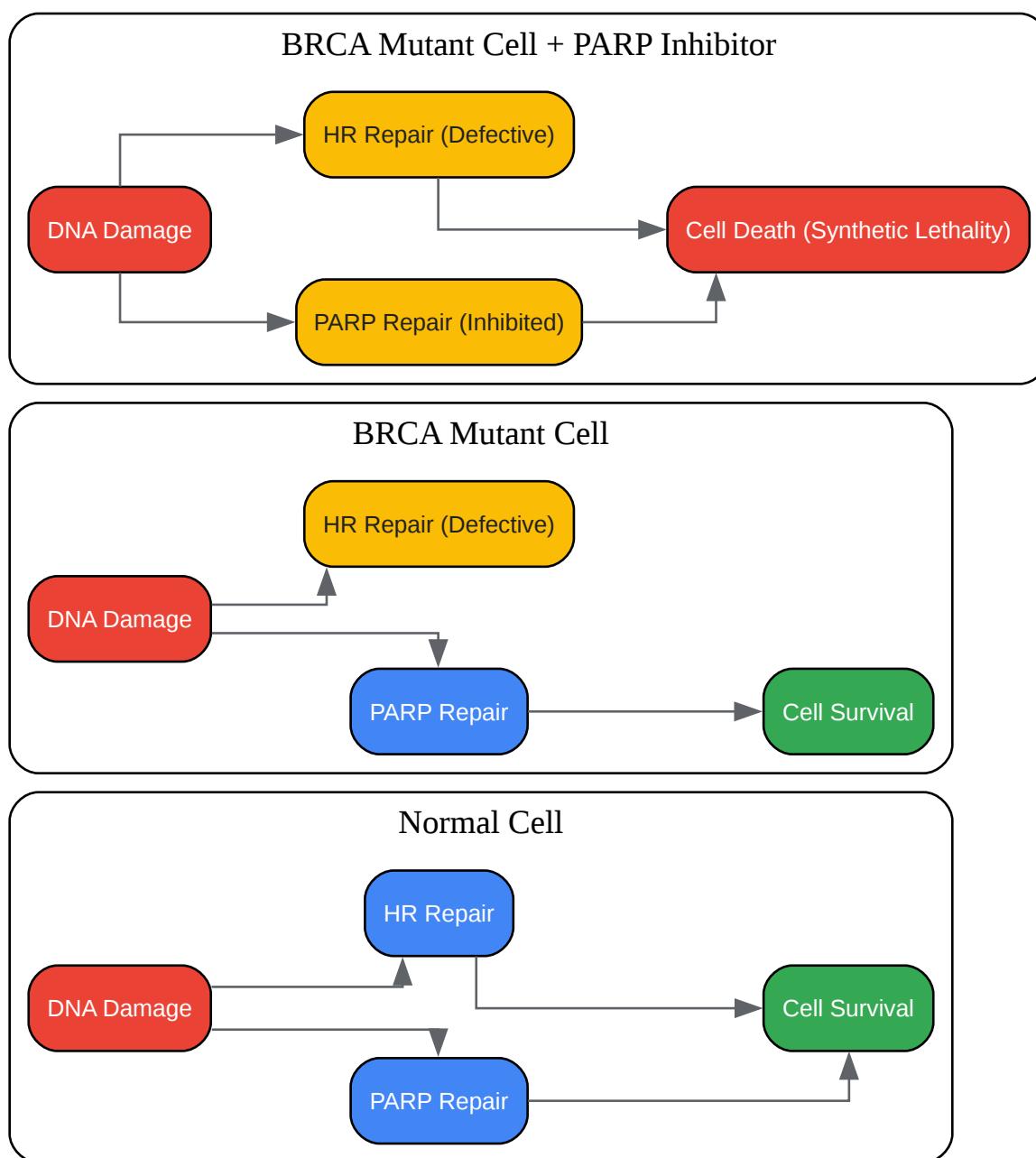
Materials:

- Standardized microbial suspension (e.g., 0.5 McFarland standard)
- Agar plates
- Sterile cork borer
- Test compound solution (e.g., in DMSO)
- Positive control (standard antibiotic)
- Negative control (solvent, e.g., DMSO)

Procedure:

- Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]
- Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.[10]
- Compound Addition: Carefully add a fixed volume (e.g., 50-100 μ L) of the test compound solution into each well.[10] Include wells for the positive and negative controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
- Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

[Click to download full resolution via product page](#)


Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.^[13] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.^[13] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to cell death through a concept known as synthetic lethality.^{[13][14]}

While inhibiting either PARP or having a BRCA mutation alone is not lethal, the combination results in significant genomic instability and apoptosis.[13]

PARP inhibitors have been approved for treating cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[14][15] However, resistance to PARP inhibitors is a significant clinical challenge.[13] Some benzamide derivatives, such as 3-aminobenzamide, are known PARP inhibitors.[16] The **2-iodobenzamide** scaffold can be explored for the development of novel and more potent PARP inhibitors.

[Click to download full resolution via product page](#)

Mechanism of Synthetic Lethality with PARP Inhibitors

The o-aminobenzamide scaffold, present in some **2-iodobenzamide** derivatives, is a known zinc-binding group found in several histone deacetylase (HDAC) inhibitors.[17] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[17] Therefore, 2-amino-3,5-diiodobenzamide and related structures could serve as starting points for the development of novel HDAC inhibitors.[17]

Novel fluorobenzamidine derivatives have demonstrated antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] These compounds were shown to down-regulate the expression of CDK1 and HER2, and up-regulate p53, p21, ESR- α , and CAS3, leading to reduced tumor incidence and increased survival.[18]

Future Directions

The versatile scaffold of **2-iodobenzamide** and its derivatives presents numerous opportunities for further research and development.

- Medicinal Chemistry: The development of new derivatives could lead to more potent and selective inhibitors of PARP and HDAC, potentially overcoming existing drug resistance mechanisms.
- Antimicrobial Agents: Further investigation into the structure-activity relationships of these compounds could yield novel antibiotics to combat drug-resistant pathogens.
- Materials Science: The presence of iodine makes these compounds suitable for applications in materials science, such as in the development of polymers or organic light-emitting diodes (OLEDs).[19]

In conclusion, **2-iodobenzamide** and its derivatives are a promising class of compounds with a wide array of biological activities. Their continued exploration holds significant potential for the discovery of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3930-83-4: 2-Iodobenzamide | CymitQuimica [cymitquimica.com]
- 2. 2-Iodobenzamide | 3930-83-4 [sigmaaldrich.com]
- 3. 2-Iodobenzamide | C7H6INO | CID 77529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-iodobenzamide [stenutz.eu]
- 5. 2-Iodobenzamide | 3930-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Synthesis of 2-Iodobenzamide Derivatives [lib.buet.ac.bd:8080]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzopyridoindolone Derivatives via a One-Pot Copper Catalyzed Tandem Reaction of 2-Iodobenzamide Derivatives and 2-Iodobenzylcyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-Hydroxy-5-iodobenzamide (18179-40-3) for sale [vulcanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 15. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
- 17. benchchem.com [benchchem.com]
- 18. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Hydroxy-3-iodobenzamide | 1106305-67-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Iodobenzamide and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293540#literature-review-of-2-iodobenzamide-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com